N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a chlorinated benzoxazepine ring, and a methanesulfonyl group
Preparation Methods
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The benzoxazepine ring is then synthesized via a Pd-catalyzed amination reaction .
Chemical Reactions Analysis
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes, potentially inhibiting their activity . The methanesulfonyl group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .
Comparison with Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared to other compounds with similar structures, such as:
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical properties.
Benzoxazepine derivatives: These compounds have the benzoxazepine ring and are used in various medicinal applications.
Methanesulfonyl-containing compounds: These compounds are known for their enhanced binding affinities and are used in drug development.
Properties
Molecular Formula |
C19H19ClN2O6S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2O6S/c1-29(24,25)22-7-6-17(28-15-5-3-13(20)9-14(15)22)19(23)21-10-12-2-4-16-18(8-12)27-11-26-16/h2-5,8-9,17H,6-7,10-11H2,1H3,(H,21,23) |
InChI Key |
RRDCLEWRMPVCPC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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